ACETAMIDE,N-(6-AMINO-7-CHLORO-5,8-DIHYDRO-5,8-DIOXO-1-NAPHTHALENYL)-
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Overview
Description
N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide is a chemical compound with the molecular formula C12H9ClN2O3 It is known for its unique structure, which includes an amino group, a chloro group, and a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-amino-7-chloro-1-naphthol and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-ethylacetamide
- Other naphthalene derivatives with similar structural features.
Uniqueness
N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its specific structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
113888-28-1 |
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Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
N-(6-amino-7-chloro-5,8-dioxonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9ClN2O3/c1-5(16)15-7-4-2-3-6-8(7)12(18)9(13)10(14)11(6)17/h2-4H,14H2,1H3,(H,15,16) |
InChI Key |
SWSLFCXDEFPCTK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Cl |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Cl |
Synonyms |
Acetamide, N-(6-amino-7-chloro-5,8-dihydro-5,8-dioxo-1-naphthalenyl)- |
Origin of Product |
United States |
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